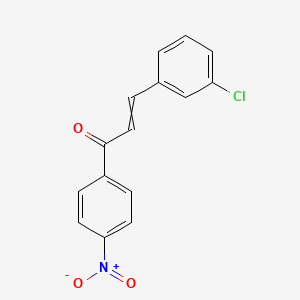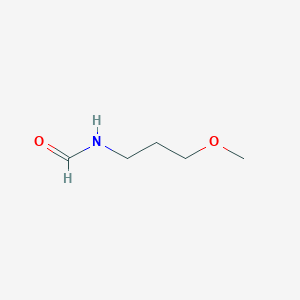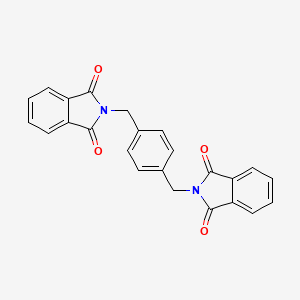![molecular formula C20H14N6O4 B11966525 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine CAS No. 130711-06-7](/img/structure/B11966525.png)
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine is a complex organic compound with the molecular formula C20H14N6O4 and a molecular weight of 402.372 g/mol . This compound is characterized by the presence of both amino and nitro functional groups attached to a quinoxaline ring, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
The synthesis of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired substitutions occur efficiently.
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the amino and nitro groups.
科学的研究の応用
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine involves its interaction with specific molecular targets and pathways. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function . The compound may also undergo redox reactions within biological systems, leading to the generation of reactive oxygen species that can modulate cellular processes.
類似化合物との比較
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine can be compared with other similar compounds, such as:
4-Amino-3-nitrophenol: This compound shares the amino and nitro functional groups but lacks the quinoxaline ring, making it less complex and versatile.
2-Amino-4-nitrophenol: Similar in structure but with different positioning of the functional groups, leading to variations in reactivity and applications.
Pyridazine and Pyridazinone Derivatives: These compounds contain nitrogen atoms in their ring structures and exhibit a wide range of biological activities, similar to this compound.
The uniqueness of this compound lies in its combination of functional groups and the quinoxaline ring, providing a versatile platform for various chemical and biological applications.
特性
CAS番号 |
130711-06-7 |
|---|---|
分子式 |
C20H14N6O4 |
分子量 |
402.4 g/mol |
IUPAC名 |
4-[3-(4-amino-3-nitrophenyl)quinoxalin-2-yl]-2-nitroaniline |
InChI |
InChI=1S/C20H14N6O4/c21-13-7-5-11(9-17(13)25(27)28)19-20(24-16-4-2-1-3-15(16)23-19)12-6-8-14(22)18(10-12)26(29)30/h1-10H,21-22H2 |
InChIキー |
GDENZHRSNFSAMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=C(C=C3)N)[N+](=O)[O-])C4=CC(=C(C=C4)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966443.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11966462.png)
![2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11966465.png)


![2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11966477.png)

![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966486.png)
![ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate](/img/structure/B11966490.png)


![2-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11966515.png)
